molecular formula C14H17F3N2O4 B2524113 benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid CAS No. 2012547-58-7

benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid

Cat. No.: B2524113
CAS No.: 2012547-58-7
M. Wt: 334.295
InChI Key: OWKXYMXCAWHJFR-UHFFFAOYSA-N
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Description

Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C14H17F3N2O4 and a molecular weight of 334.3 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a trifluoroacetic acid moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid typically involves the reaction of benzyl N-(azetidin-3-ylmethyl)carbamate with 2,2,2-trifluoroacetic acid. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary, including temperature, pressure, and solvent choice, to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid include:

Uniqueness

The uniqueness of this compound lies in its combination of an azetidine ring and a trifluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.C2HF3O2/c15-12(14-8-11-6-13-7-11)16-9-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,11,13H,6-9H2,(H,14,15);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKXYMXCAWHJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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